[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester
Overview
Description
“[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester” is a chemical compound with the molecular formula C14H14F3N3O2 . It is also known by the synonym "ETHYL 2-(METHYL(2-(TRIFLUOROMETHYL)QUINAZOLIN-4-YL)AMINO)ACETATE" .
Synthesis Analysis
The synthesis of quinazolinones, which includes compounds like “this compound”, has been extensively studied . Various methods have been developed, including the coupling of o-aminobenzamides with methanol in the presence of a metal-ligand bifunctional catalyst . Another method involves the CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide . A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has also been used to efficiently produce quinazolin-4-ones .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string:InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3
. Chemical Reactions Analysis
Quinazolinones, including “this compound”, can undergo various chemical reactions. For instance, a copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction can provide quinazolinone via a cascade reaction . Another reaction involves the use of trifluoroacetic acid as a CF3 source to provide 2-(trifluoromethyl)quinazolin-4-ones .Scientific Research Applications
Synthesis and Chemical Applications
Domino Synthesis of Quinazolinone Derivatives : A method for synthesizing quinazoline derivatives, such as methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates, was developed. This process uses amino acid esters and imidoylisothiocyanates in ethyl acetate, indicating potential applications in producing similar quinazolinone compounds (Fathalla & Pazdera, 2018).
Synthesis of Novel Quinazolinone Esters : Another synthesis approach involved the stereoselective diazotization of amino acids leading to quinazolinone esters. This synthesis method may be relevant for creating compounds related to methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester (Acharyulu et al., 2009).
Methyl Quinazolinone Acetamido Alkanoate Synthesis : Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate was developed using a chemoselective reaction, offering a pathway to synthesize related quinazolinone derivatives (Ismail et al., 2017).
Potential Biological and Medicinal Applications
Antimicrobial Applications : Novel pyrazolo[3,4-d]pyrimidine derivatives, which could include structural similarities with methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester, were investigated for their potential antimicrobial properties (Holla et al., 2006).
Antiviral Activities : The synthesis and evaluation of (quinazolin-4-ylamino)methyl-phosphonates for antiviral activity, again relevant to compounds structurally related to methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester, were reported (Luo et al., 2012).
Synthesis and Analgesic, Anti-inflammatory Activities : Quinazolin-4-(3H)-ones, a category to which methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester may belong, were synthesized and evaluated for their analgesic and anti-inflammatory properties (Alagarsamy et al., 2003).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(methyl(2-(trifluoromethyl)quinazolin-4-yl)amino)acetate are Werner (WRN) helicase and Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a hallmark of cancer . PqsR is a key regulator of biofilm formation in Pseudomonas aeruginosa, a common pathogen responsible for various infections .
Mode of Action
This compound interacts with its targets by inhibiting their activity. In the case of WRN helicase, it prevents the enzyme from unwinding DNA, thereby disrupting DNA repair and replication processes . For PqsR, it inhibits the transcriptional regulation of genes involved in biofilm formation, thereby preventing the formation of biofilms by Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of WRN helicase affects the DNA damage response pathway, leading to genomic instability and potentially promoting the growth of cancer cells . The inhibition of PqsR disrupts the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation and other virulence factors .
Result of Action
The inhibition of WRN helicase by this compound can lead to genomic instability, potentially promoting the growth of cancer cells . Its inhibition of PqsR can prevent the formation of biofilms by Pseudomonas aeruginosa, making the bacteria more susceptible to antimicrobial treatments .
Properties
IUPAC Name |
ethyl 2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVIMBPMVFZFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163849 | |
Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-16-6 | |
Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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